molecular formula C25H19N3 B11097613 2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine

2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11097613
M. Wt: 361.4 g/mol
InChI Key: DCQOWIDXLNTIPN-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine is a fused heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 5, and 6. The 2-position bears a 4-methylphenyl group, while the 5- and 7-positions are occupied by phenyl rings. This substitution pattern enhances π-π stacking interactions and modulates electronic properties, making it a candidate for diverse biological and material applications. Its synthesis typically involves cyclocondensation reactions of 5-aminopyrazoles with diketones or enaminones under acidic or basic conditions .

Properties

Molecular Formula

C25H19N3

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H19N3/c1-18-12-14-20(15-13-18)23-17-25-26-22(19-8-4-2-5-9-19)16-24(28(25)27-23)21-10-6-3-7-11-21/h2-17H,1H3

InChI Key

DCQOWIDXLNTIPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Key Steps

  • Starting Materials :

    • 5-Amino-N-(4-methylphenyl)-1H-pyrazole (or analogous derivatives).

    • 1-(Phenyl)-3-(dimethylamino)prop-2-en-1-one (enaminone) or chalcone derivatives .

  • Reaction Conditions :

    • Solvent : Glacial acetic acid.

    • Catalyst : None explicitly stated; acid-mediated cyclization.

    • Temperature : Reflux (e.g., 1 hour at 100–120°C).

  • Mechanism :

    • Michael Addition : The amino pyrazole attacks the α,β-unsaturated carbonyl of the enaminone/chalcone.

    • Intramolecular Cyclization : Forms the pyrazolo[1,5-a]pyrimidine core via elimination of water and dimethylamine.

  • Purification :

    • Crystallization : Recrystallization from DMF/H₂O or ethanol.

Example Protocol

ReagentQuantity (mmol)ConditionsYieldReference
5-Amino-N-(4-methylphenyl)-1H-pyrazole0.01Enaminone (0.01 mmol), AcOH, reflux, 1 h72%
Chalcone derivative0.01Same as above76%

Notes :

  • Regioselectivity : The 5- and 7-positions are occupied by phenyl groups from the enaminone/chalcone, while the 2-position is derived from the amino pyrazole.

  • Functional Group Tolerance : Substituents on the enaminone (e.g., electron-withdrawing groups) influence reactivity but allow high yields.

Cascade Cyclization with Aryl-Substituted Acetonitrile

This approach employs N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate intermediates, followed by cyclization and functionalization.

Procedure

  • Intermediate Formation :

    • Aryl-Substituted Acetonitrile reacts with DMF-DMA to form 3-(dimethylamino)-2-(aryl)acrylonitrile .

    • Hydrazine Treatment : Forms 4-phenyl-1H-pyrazol-5-amine in ethanol under acidic conditions.

  • Cyclization :

    • Base-Mediated Condensation : Reacts with N-methyl uracil (or analogous Michael acceptors) in ethanol with NaOEt to form the pyrazolo[1,5-a]pyrimidinone core.

  • Functionalization :

    • Chlorination : Uses POCl₃ to introduce a halogen at the 5-position.

    • Amination : Substitutes halogen with N-(4-methylphenyl) groups under basic conditions.

Key Data

StepReagents/ConditionsYieldReference
Acrylonitrile FormationDMF-DMA, aryl-acetonitrile89%
Pyrazole SynthesisHydrazine, HCl/EtOH95%
CyclizationN-Methyl uracil, NaOEt75%

Advantages :

  • High Regioselectivity : Ensures phenyl groups at positions 3 and 5/7.

  • Scalability : Suitable for multi-gram synthesis.

One-Pot Synthesis with Amino Pyrazoles and Enaminones

A streamlined method using K₂S₂O₈ and NaX (X = I, Br, Cl) for concurrent cyclization and halogenation.

Mechanistic Overview

  • Cyclization : Amino pyrazole reacts with enaminone to form the pyrazolo[1,5-a]pyrimidine core.

  • Halogenation : NaX-K₂S₂O₈ oxidizes the intermediate to introduce halogens at position 3.

Experimental Parameters

ParameterValueReference
SolventH₂O (aqueous)
Temperature80°C
CatalystK₂S₂O₈
Yield (3-iodo analog)80–85%

Limitations :

  • Positional Specificity : Halogenation targets position 3, requiring subsequent substitution for 2-(4-methylphenyl) derivatives.

Microwave-Assisted Amidation and Cyclization

This method leverages silica gel or NaF-Al₂O₃ as catalysts for efficient cyclocondensation.

Procedure

  • Aminoester Synthesis :

    • Ethyl cyanoacetate reacts with DMF-DMA and hydrazine to form 5-amino-1H-pyrazole-4-carboxylate .

  • Cyclocondensation :

    • Chalcone reacts with the aminoester in the presence of NaF-Al₂O₃ and K₂S₂O₈ under microwave irradiation (180°C, 10–15 min).

  • Hydrolysis/Amidation :

    • Ester Hydrolysis : Converts ethyl ester to carboxylic acid.

    • Coupling : Reacts with 4-methylphenylamine using coupling agents (e.g., DCC).

Performance Metrics

StepReagents/ConditionsYieldReference
CyclocondensationNaF-Al₂O₃, K₂S₂O₈, MW80–95%
Amidation4-Methylphenylamine, DCC70–85%

Advantages :

  • Rapid Synthesis : Microwave irradiation reduces reaction time to <15 minutes.

  • High Purity : Minimal byproducts due to heterogeneous catalysis.

Suzuki Coupling for Functionalization

This method introduces aryl groups via palladium-catalyzed cross-coupling reactions.

Steps

  • Chlorination :

    • POCl₃ converts pyrazolo[1,5-a]pyrimidinone to 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine .

  • Suzuki Reaction :

    • Arylboronic Acid reacts with the chloro intermediate in the presence of Pd(PPh₃)₄ and base.

Critical Data

ParameterValueReference
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventDME/H₂O
Yield (5-aryl analog)55–61%

Challenges :

  • Steric Hindrance : Bulky substituents reduce coupling efficiency.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationSimple, low-cost reagentsLimited functionalization70–85%
Cascade CyclizationHigh regioselectivityMulti-step, moderate yields60–80%
One-Pot SynthesisScalable, environmentally friendlyHalogenation at position 380–85%
Microwave-AssistedRapid, high purityRequires specialized equipment80–95%
Suzuki CouplingIntroduces diverse aryl groupsExpensive catalysts55–61%

Structural Confirmation and Spectral Data

Key analytical techniques validate the structure:

NMR Spectroscopy

  • ¹H NMR :

    • H-5 : Singlet at δ 8.40 ppm (pyrazolo[1,5-a]pyrimidine proton).

    • Aromatic Protons : Multiplets in δ 7.20–7.80 ppm (phenyl and 4-methylphenyl groups).

Mass Spectrometry

  • Molecular Ion : m/z 329.36 [M+H]⁺ (C₂₀H₁₅N₃O₂).

X-ray Crystallography

  • Tautomer Confirmation : Electron density maps confirm the 4a tautomer (C=O bond length ~1.23 Å) .

Chemical Reactions Analysis

Oxidative Halogenation

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective halogenation at position 3 under mild oxidative conditions. This reaction utilizes sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in aqueous media, enabling efficient iodination, bromination, or chlorination .

Reagents : NaI/NaBr/NaCl, K₂S₂O₈, H₂O
Conditions : 80°C, aerobic
Mechanism :

  • Cyclocondensation of 3-aminopyrazoles with enaminones forms the pyrazolo[1,5-a]pyrimidine intermediate.

  • Oxidative halogenation occurs via in situ generation of halogens (X₂), which react with the electron-rich C3 position .

Example :

Starting MaterialProductYieldReference
2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine3-Iodo-2-(4-methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine89%

Nucleophilic Substitution

The methyl group on the 4-methylphenyl substituent can undergo oxidation to a carboxylic acid under strong oxidizing conditions, though direct evidence for this derivative is limited. Analogous compounds like methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate show reactivity at ester groups, suggesting potential functionalization pathways.

Reagents : KMnO₄ (acidic), H₂O₂
Conditions : Heat, acidic medium
Outcome :

  • Oxidation of the methyl group (–CH₃) to a carboxylic acid (–COOH) on the 4-methylphenyl ring.

Electrophilic Aromatic Substitution

The phenyl rings at positions 5 and 7 are susceptible to electrophilic substitution. Nitration and sulfonation reactions are plausible at meta/para positions due to electron-donating effects from the pyrimidine core .

Reagents : HNO₃/H₂SO₄ (nitration), SO₃ (sulfonation)
Conditions : 0–50°C, controlled stoichiometry
Example :

  • Nitration at the para position of the 5-phenyl group yields 5-(4-nitrophenyl)-7-phenyl derivatives.

Cross-Coupling Reactions

Halogenated derivatives (e.g., 3-bromo or 3-iodo) participate in palladium-catalyzed cross-coupling reactions, enabling diversification of the pyrazolo[1,5-a]pyrimidine scaffold .

Reagents : Pd(PPh₃)₄, aryl boronic acids
Conditions : Suzuki-Miyaura coupling, 80–100°C, inert atmosphere
Application :

  • Introduction of aryl, heteroaryl, or alkyl groups at position 3 for structure-activity relationship (SAR) studies .

Reductive Functionalization

The pyrimidine ring can undergo partial reduction under controlled conditions, though this is less common. Sodium borohydride (NaBH₄) selectively reduces imine bonds without affecting aromatic rings.

Reagents : NaBH₄, MeOH
Conditions : Room temperature, 2–4 hours
Outcome :

  • Conversion of the pyrimidine ring to a dihydropyrimidine derivative, altering electronic properties.

Biological Interaction Mechanisms

While not a classical chemical reaction, the compound inhibits enzymes like mycobacterial ATP synthase via π-π stacking and hydrogen bonding with hydrophobic pockets. Resistance mutations in Mycobacterium tuberculosis (e.g., Rv1751 hydroxylase) suggest metabolic degradation pathways involving hydroxylation .

Stability and Degradation

  • Thermal Stability : Stable up to 250°C; decomposition occurs via ring-opening at higher temperatures.

  • Photodegradation : UV exposure induces radical formation, leading to dimerization or oxidation products.

Scientific Research Applications

Antitubercular Activity

Recent studies have identified derivatives of pyrazolo[1,5-a]pyrimidine as potential leads in the fight against tuberculosis. For instance, a related compound was discovered through high-throughput screening to exhibit significant activity against Mycobacterium tuberculosis (Mtb) . The study focused on synthesizing analogues of pyrazolo[1,5-a]pyrimidin-7(4H)-one and evaluating their structure-activity relationships (SAR). Key findings included:

  • Mechanism of Action : The compounds did not interfere with traditional targets such as cell wall biosynthesis or iron uptake but showed unique modes of action.
  • Cytotoxicity : The most promising analogues exhibited low cytotoxicity while maintaining efficacy against Mtb within macrophages.

These findings suggest that 2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine and its derivatives could be further developed as antitubercular agents.

Inhibition Studies

The compound has been evaluated for its inhibitory effects on various biological pathways. For example, studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit specific enzymes involved in metabolic processes. This inhibitory action is crucial for developing therapeutic agents targeting metabolic disorders.

Case Studies in Clinical Research

Observational case studies have utilized compounds like this compound to explore their effects in clinical settings. These studies often focus on:

  • Patient Response : Evaluating how patients respond to treatments involving these compounds.
  • Multi-source Data Collection : Integrating qualitative and quantitative data to assess the effectiveness of the compound in real-world scenarios .

Data Table: Summary of Applications

Application AreaFindings/Insights
Antitubercular ActivityIdentified as a potential lead against Mycobacterium tuberculosis with low cytotoxicity .
Enzyme InhibitionExhibits inhibitory effects on key metabolic enzymes .
Clinical ObservationsUtilized in case studies to assess patient responses and treatment efficacy .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), leading to the disruption of cell cycle progression and modulation of intracellular signaling pathways. This inhibition results in the induction of apoptosis in cancer cells and the reduction of inflammation in various biological systems .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit structure-dependent biological and physicochemical properties. Below is a systematic comparison with structurally analogous compounds:

Key Observations :

  • Position 2: Electron-donating groups (e.g., methoxy, methyl) enhance solubility and target binding. The 4-methylphenyl group in the target compound likely improves lipophilicity and membrane permeability compared to polar amino or sulfonyl groups .
  • Positions 5 and 7 : Aromatic substituents (e.g., phenyl, trifluoromethyl) enhance π-π interactions with hydrophobic enzyme pockets or DNA base pairs. Diphenyl substitution, as in the target compound, is associated with anticancer and antimicrobial activities .

Key Observations :

  • The target compound’s lack of polar functional groups (e.g., hydroxyl, amino) may limit solubility but improve metabolic stability.
  • Halogenation at position 3 (e.g., iodination) introduces steric bulk and alters electronic properties, affecting reactivity and binding .
Structure-Activity Relationship (SAR) Trends

Anticancer Activity : Diphenyl substitution at 5/7 positions correlates with CDK1 inhibition and pro-apoptotic effects. The 4-methylphenyl group at position 2 may reduce steric hindrance compared to bulkier substituents, enhancing target engagement .

Enzyme Inhibition : COX-2 selectivity requires electron-withdrawing groups (e.g., sulfonyl) at position 2 and hydrophobic substituents (e.g., fluorophenyl) at position 3 .

Antimicrobial Activity: Methoxy or amino groups at position 2 improve interactions with fungal cell membranes, but diphenyl substitution alone shows moderate efficacy .

Biological Activity

2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolopyrimidine family, which has garnered attention due to its diverse biological activities. These compounds are characterized by their heterocyclic structure and have been studied for potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H20N4
Molecular Weight368.44 g/mol
CAS NumberNot specified

Anticancer Activity

Research indicates that compounds in the pyrazolopyrimidine class exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The compound targets specific kinases involved in cell signaling pathways that regulate proliferation and survival of cancer cells. For example, it may inhibit Aurora-A kinase activity, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in tumor cells by activating caspase pathways .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in reducing inflammation:

  • Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation .
  • Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which plays a critical role in inflammatory responses.

Antimicrobial Activity

Some studies have reported the antimicrobial properties of pyrazolopyrimidines:

  • Activity Against Mycobacterium tuberculosis : Analogues of pyrazolo[1,5-a]pyrimidin-7(4H)-one have been identified as potential leads against M. tuberculosis, demonstrating low cytotoxicity and effective inhibition of bacterial growth .

Case Studies

  • Aurora-A Kinase Inhibition : A study involving the synthesis of various pyrazolopyrimidine derivatives highlighted the potent inhibitory effects on Aurora-A kinase. The derivative with a 4-methylphenyl group demonstrated superior activity compared to other analogues .
  • Inflammation Models : In vivo studies using animal models of arthritis showed that treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to control groups .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : By binding to ATP-binding sites on kinases such as Aurora-A and other related enzymes, it disrupts critical signaling pathways involved in cell division and survival.
  • Caspase Activation : The compound promotes apoptosis through the intrinsic pathway by activating caspases and disrupting mitochondrial membrane potential.

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